3',4'-Dibromo-2'-fluoroacetophenone
Description
3',4'-Dibromo-2'-fluoroacetophenone (C₈H₅Br₂FO) is a halogenated acetophenone derivative featuring two bromine atoms at the 3' and 4' positions and a fluorine atom at the 2' position on the aromatic ring. The electron-withdrawing fluorine and bromine substituents enhance its reactivity in cross-coupling reactions and electrophilic substitutions .
Properties
IUPAC Name |
1-(3,4-dibromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c1-4(12)5-2-3-6(9)7(10)8(5)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSAGOWNFVIHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3’,4’-Dibromo-2’-fluoroacetophenone can be synthesized through several methods. One common synthetic route involves the bromination of 2’-fluoroacetophenone using bromine in the presence of a catalyst . The reaction conditions typically include a solvent such as acetic acid and a temperature range of 0-25°C. Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
3’,4’-Dibromo-2’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride, leading to the formation of alcohols.
Scientific Research Applications
3’,4’-Dibromo-2’-fluoroacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’,4’-Dibromo-2’-fluoroacetophenone involves its ability to interact with various molecular targets. The bromine and fluorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The compound’s carbonyl group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features and properties of 3',4'-Dibromo-2'-fluoroacetophenone with its mono- and di-brominated analogs:
Key Observations :
- Substituent Effects: Fluorine at the 2' position directs bromination to adjacent positions (3' and 4') due to its strong electron-withdrawing nature. This contrasts with 4',5'-dibromo analogs, where bromination occurs at non-adjacent sites, likely influenced by steric or electronic factors .
- Stability: Mono-bromo derivatives (e.g., 3'-Bromo-2'-fluoroacetophenone) require refrigeration, suggesting di-brominated compounds may need even stricter storage conditions .
Biological Activity
Overview
3',4'-Dibromo-2'-fluoroacetophenone (DBFAP) is an organic compound with the molecular formula CHBrF O and a molecular weight of 295.93 g/mol. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
Synthesis
DBFAP can be synthesized through various methods, with one common approach being the bromination of 2'-fluoroacetophenone using bromine in the presence of a catalyst. This synthetic route allows for the introduction of bromine atoms at specific positions on the aromatic ring, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that DBFAP exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism of action may involve disrupting cellular membranes or inhibiting essential metabolic pathways in microorganisms.
Enzyme Inhibition
DBFAP has been investigated for its role in enzyme inhibition. It interacts with various enzymes, potentially leading to the modulation of biochemical pathways. For instance, it has shown promise as an inhibitor of certain kinases, which are critical in cancer cell proliferation.
Cytotoxicity and Anticancer Activity
In vitro studies have indicated that DBFAP possesses cytotoxic properties against several cancer cell lines. The compound has been characterized as either cytostatic or cytotoxic based on its ability to inhibit cell growth or induce apoptosis in tumor cells. The IC values reported for DBFAP against specific cancer cell lines suggest significant potential for further development as an anticancer agent .
The biological activity of DBFAP can be attributed to its structural features, particularly the presence of bromine and fluorine atoms. These halogen substituents are known to enhance the compound's reactivity and ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity .
Comparative Analysis
To better understand the uniqueness of DBFAP, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,3-Dibromo-4-fluoroacetophenone | Similar structure; different bromine positions | Moderate cytotoxicity |
| 2-Bromo-4'-fluoroacetophenone | Lacks one bromine atom | Lower reactivity |
| 2,4-Dibromoacetophenone | No fluorine atom | Less effective antimicrobial |
DBFAP stands out due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to these related compounds.
Case Studies
- Antimicrobial Study : A study published in a peer-reviewed journal highlighted DBFAP's effectiveness against Staphylococcus aureus and Candida albicans. The compound was tested using standard disk diffusion methods, showing significant inhibition zones compared to controls.
- Cytotoxicity Assessment : In another study assessing various halogenated acetophenones, DBFAP was shown to have an IC value of 12 µM against MCF-7 breast cancer cells, indicating strong cytotoxic effects that warrant further exploration in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
